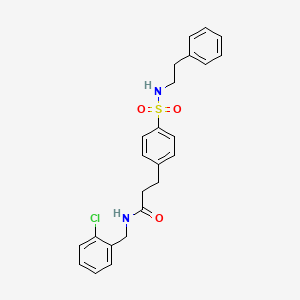
N-(2-chlorobenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, commonly known as CBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBPP is a sulfonamide-based compound that has been synthesized using various methods.
作用机制
CBPP exerts its effects by inhibiting the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition leads to a decrease in the production of inflammatory mediators and neurotransmitters, resulting in its anti-inflammatory, analgesic, and anticonvulsant effects. CBPP has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
CBPP has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory effects. CBPP has also been shown to decrease the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, leading to its analgesic and anticonvulsant effects. In cancer cells, CBPP has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of CBPP is its potential use in various scientific research applications. Its ability to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase makes it a promising candidate for the treatment of various diseases. However, one limitation of CBPP is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for CBPP research. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Further studies are also needed to determine its safety and efficacy in humans. Overall, CBPP has shown promising potential in various scientific research applications and warrants further investigation.
合成方法
CBPP can be synthesized by various methods, including the reaction of N-(2-chlorobenzyl)amine with 4-(N-phenethylsulfamoyl)benzaldehyde in the presence of a base. The reaction mixture is then heated to produce CBPP. Another method involves the reaction of 4-(N-phenethylsulfamoyl)benzaldehyde with N-(2-chlorobenzyl)propanamide in the presence of a base. The resulting product is then purified to obtain CBPP.
科学研究应用
CBPP has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. CBPP has also been investigated for its potential use in the treatment of cancer and neurological disorders. Its ability to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase has also been studied.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c25-23-9-5-4-8-21(23)18-26-24(28)15-12-20-10-13-22(14-11-20)31(29,30)27-17-16-19-6-2-1-3-7-19/h1-11,13-14,27H,12,15-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLNHGYPCSDYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

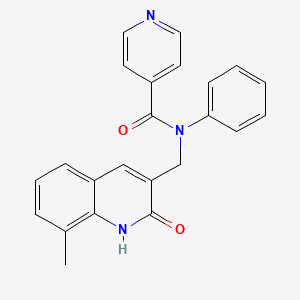
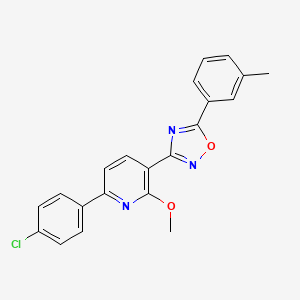


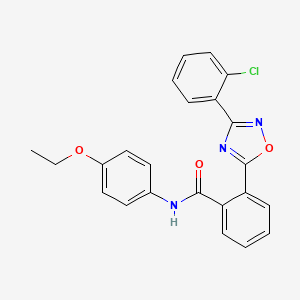
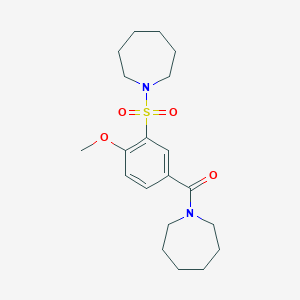


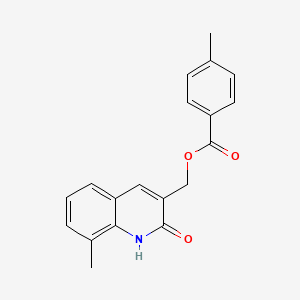
![N-[(furan-2-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689961.png)
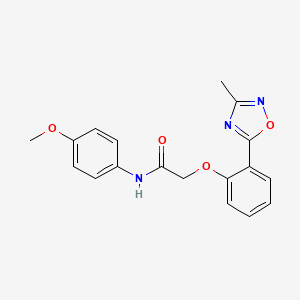
![4-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7689964.png)
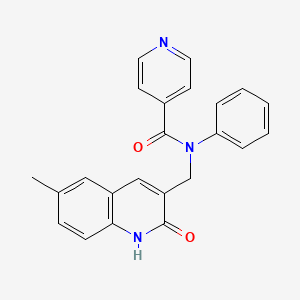
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689978.png)